molecular formula C22H27F3N4O B4233527 N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea

N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea

Cat. No. B4233527
M. Wt: 420.5 g/mol
InChI Key: SRXJGQOCSRPOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea, also known as TFPUP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPUP is a urea derivative that belongs to the class of selective sigma-1 receptor agonists.

Mechanism of Action

N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea acts on the sigma-1 receptor, a transmembrane protein that is widely expressed in the central nervous system and other tissues. The sigma-1 receptor is involved in various physiological processes, including pain perception, cognitive function, and neuroprotection. N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea binds to the sigma-1 receptor and activates it, leading to downstream signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. It has also been reported to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea is its high selectivity for the sigma-1 receptor, which reduces the risk of off-target effects. N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea is also stable and easy to synthesize, making it a suitable candidate for drug development. However, one limitation of N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

Of research on N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea include investigating its effects on other diseases, exploring its mechanism of action in more detail, and developing more potent and selective sigma-1 receptor agonists. Additionally, the development of formulations that improve the solubility and bioavailability of N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea could enhance its therapeutic efficacy.
In conclusion, N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea is a promising compound with potential therapeutic applications in various diseases. Its selectivity for the sigma-1 receptor and its neuroprotective, anti-inflammatory, and analgesic effects make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, depression, and Alzheimer's disease. N-phenyl-N'-(3-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}propyl)urea has been shown to have neuroprotective effects, enhance cognitive function, and improve memory in animal models. It has also been reported to have analgesic effects in neuropathic pain models.

properties

IUPAC Name

1-phenyl-3-[3-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O/c23-22(24,25)20-10-5-4-7-18(20)17-29-15-13-28(14-16-29)12-6-11-26-21(30)27-19-8-2-1-3-9-19/h1-5,7-10H,6,11-17H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJGQOCSRPOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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